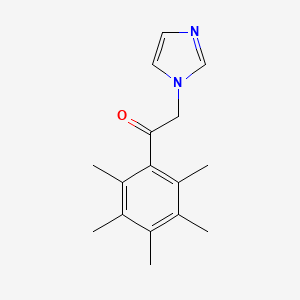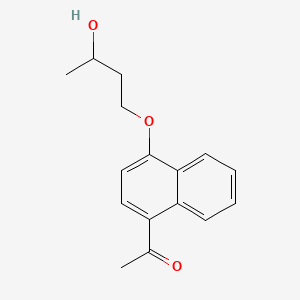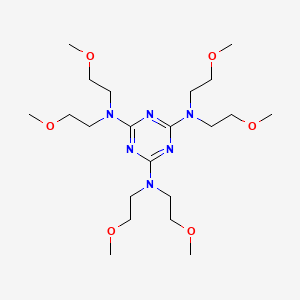
N-(2,4-Dinitrophenyl)-N'-(3,6-endoxohexahydrophthalimido)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea is a complex organic compound that features both nitro and phthalimido functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea typically involves the reaction of 2,4-dinitrophenyl isocyanate with a phthalimide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aromatic compounds with new functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or cellular components, leading to inhibition or activation of biochemical pathways. The nitro and phthalimido groups play crucial roles in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dinitrophenyl)urea: Lacks the phthalimido group, making it less complex.
N-(3,6-endoxohexahydrophthalimido)urea: Lacks the nitro groups, affecting its reactivity.
N-Phenyl-N’-(3,6-endoxohexahydrophthalimido)urea: Similar structure but without the nitro substituents.
Uniqueness
N-(2,4-Dinitrophenyl)-N’-(3,6-endoxohexahydrophthalimido)urea is unique due to the presence of both nitro and phthalimido groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
73816-38-3 |
|---|---|
Fórmula molecular |
C15H13N5O8 |
Peso molecular |
391.29 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)urea |
InChI |
InChI=1S/C15H13N5O8/c21-13-11-9-3-4-10(28-9)12(11)14(22)18(13)17-15(23)16-7-2-1-6(19(24)25)5-8(7)20(26)27/h1-2,5,9-12H,3-4H2,(H2,16,17,23) |
Clave InChI |
LZRMHLVJPLJGNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(C1O2)C(=O)N(C3=O)NC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


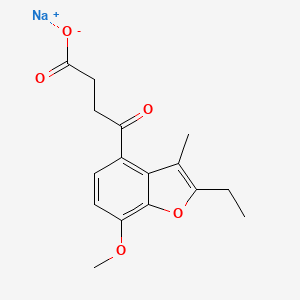


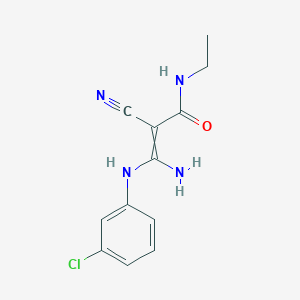
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
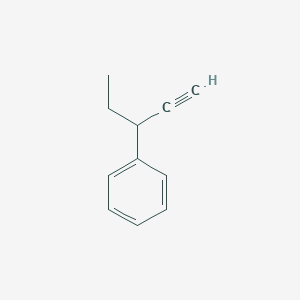

![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
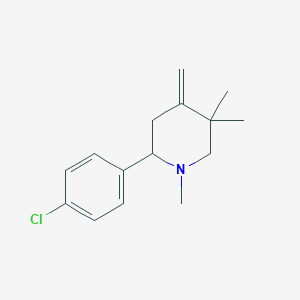
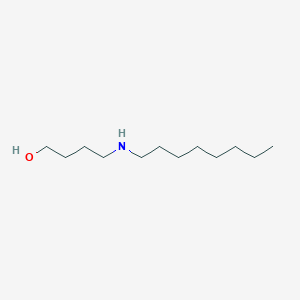
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
